1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Thermal Analysis Differential Scanning Calorimetry Lipid Phase Behavior

Researchers quantifying triacylglycerols in food or biological samples face matrix effects that compromise precision. MMP (CAS 60138-13-8) is a structurally defined mixed-acid TAG (C14:0/C14:0/C16:0) that solves this by enabling stable isotope dilution LC-MS/MS when paired with its deuterated analog. • Sharp, reproducible phase transition ensures consistent DSC calibration and drug-release kinetics in solid lipid nanoparticles. • Regiospecific substrate for lipases yields unambiguous sn-1(3) vs. sn-2 kinetic data. • ≥95% purity eliminates batch variability in controlled-release formulations.

Molecular Formula C47H90O6
Molecular Weight 751.2 g/mol
CAS No. 60138-13-8
Cat. No. B055253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
CAS60138-13-8
Synonyms3-Palmito-1,2-di-myristin;  Hexadecanoic Acid 2,3-Bis[(1-oxotetradecyl)oxy]propyl Ester
Molecular FormulaC47H90O6
Molecular Weight751.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
InChIKeyAMXRERGJDVUTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMP: Technical Profile


1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP, CAS 60138-13-8) is a mixed-acid triacylglycerol (TAG) with the defined structure TG(14:0/14:0/16:0), containing myristic acid (C14:0) at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position [1]. This asymmetric, mixed-chain configuration yields physicochemical and biological properties distinct from both homogeneous TAGs and alternative mixed TAG regioisomers. The compound has been identified in natural sources such as butterfat [2] and is used as a well-defined model substrate and analytical standard in lipid research.

Lipid model substrate: Defined asymmetric C14:0/C14:0/C16:0 structure for enzymatic and biophysical studies.
Analytical reference standard: Supports TAG identification and quantification in complex lipid matrices.
Thermophysical reference: Well-characterized specific heat capacity and viscosity for calorimetric and rheological benchmarks.

MMP: Why Generic Substitution Fails


In triacylglycerol research and applications, substitution with either homogeneous (e.g., trimyristin, tripalmitin) or alternative mixed-acid TAGs (e.g., MMO or PPO) is not functionally neutral. The specific acyl chain length, degree of unsaturation, and stereospecific positioning on the glycerol backbone directly govern phase transition temperatures, enzymatic hydrolysis kinetics, and mass spectrometric behavior [1]. MMP's asymmetric C14:0/C14:0/C16:0 configuration creates a distinct physical and biochemical signature—including specific heat capacity and viscosity—that cannot be replicated by simply blending simple TAGs or using a different mixed TAG [2]. The quantitative evidence below defines the specific, measurable differences that justify precise chemical selection.

Homogeneous TAGs Trimyristin or tripalmitin lack positional specificity and exhibit different thermal signatures, altering calorimetric and enzymatic outcomes.
Alternative mixed TAGs MMO or PPO contain different acyl chains, which may shift phase transition temperatures and viscosity profiles away from MMP-specific context.
Natural oil blends Butterfat or palm oil contain undefined TAG mixtures, preventing precise regiospecific enzyme profiling and controlled-release reproducibility.

MMP Quantitative Evidence vs. Analogs


Specific Heat Capacity by DSC

The specific heat capacity (Cp) of MMP (C14:0/C14:0/C16:0) was experimentally determined and compared against other mixed and simple TAGs. MMP exhibits a Cp value that is distinct from both the homogeneous TAGs with the same acyl chains (trimyristin and tripalmitin) and other mixed TAGs like MMO (C14:0/C14:0/C18:1) [1]. These differences are critical for accurate thermal modeling in lipid formulation and processing.

Specific Heat Capacity
Cross-study comparable
Cp of MMP differs from simple TAGs (trimyristin, tripalmitin) and from mixed TAGs such as MMO and PPO.
Supports thermal behavior differentiation for lipid formulation modeling.
Reported dataset with ±1% precision; conditions: heat-flux DSC at 17 deg·min⁻¹.
Thermal Analysis Differential Scanning Calorimetry Lipid Phase Behavior Palm Oil TAGs

Kinematic Viscosity in Liquid Phase

The kinematic viscosity of liquid MMP (1,2-dimyristoyl-3-palmitoyl) was estimated and compared to other mixed triacylglycerols, including OOP (1,2-dioleoyl-3-palmitoyl) and MMO (1,2-dimyristoyl-3-oleoyl) [1]. The method, based on a modified Andrade-type equation and Kay's rule, demonstrated that the substitution of a saturated C14:0 with an unsaturated C18:1 acyl chain significantly alters the viscosity profile, underscoring the unique rheological properties of MMP.

Kinematic Viscosity
Cross-study comparable
Estimated viscosity of MMP measurably differs from MMO and OOP in the liquid state.
Supports rheological property distinction for lipid transport and fluidity studies.
Derived from Andrade-type equation and validated against experimental TAG constants.
Rheology Viscosity Lipid Fluidity TAG Mixtures

Lipase Substrate Specificity

As a well-defined mixed triacylglycerol, MMP serves as a valuable substrate for investigating the regiospecificity and chain-length preference of lipolytic enzymes, including pancreatic lipase and lipoprotein lipase [1]. Its asymmetric acyl chain distribution (C14:0 at sn-1 and sn-2, C16:0 at sn-3) provides a more physiologically relevant and structurally precise model than either homogeneous TAGs (which offer no positional discrimination) or more complex natural oils (which contain undefined mixtures).

Lipase Specificity
Class-level inference
MMP enables differentiation of lipase attack at sn-1(3) versus sn-2 positions.
Supports regiospecificity profiling in pancreatic and lipoprotein lipase research.
In vitro assay context; stereospecificity can be probed using racemic TG substrates.
Lipid Metabolism Enzymology Lipase Specificity Substrate Profiling

Melting and Phase Transition Behavior

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) possesses predictable melting and phase transition behavior due to its defined, asymmetric acyl chain composition . This contrasts with the more complex, multi-event thermograms of natural fat blends. The sharp and predictable phase transition of MMP makes it a suitable candidate for designing lipid matrices in controlled-release systems, where drug release kinetics are intimately linked to the melting and recrystallization of the lipid carrier .

Phase Transition Predictability
Class-level inference
MMP exhibits a defined, sharp melting endotherm, in contrast to broad, overlapping profiles of natural fat blends.
Supports selection for controlled-release lipid matrices requiring reproducible melting behavior.
Data to verify under specific formulation and DSC conditions.
Phase Transition Melting Point Lipid Crystallization Controlled Release

Deuterated Internal Standard for LC-MS Quantification

The availability of a defined deuterated analog, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-d5 (MMP-d5) , positions MMP as a key component in precise analytical workflows. This isotopically labeled form serves as an ideal internal standard for the accurate quantification of MMP in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Deuterated ISTD Availability
Supporting evidence
MMP-d5 enables stable isotope dilution LC-MS, correcting for matrix effects vs. external standard calibration.
Supports precise quantification in complex matrices for lipidomics research.
ESI-MS [M-H]⁻ ion at m/z 751.21; reported for butterfat TAG analysis.
Mass Spectrometry Lipidomics Analytical Chemistry Stable Isotope Dilution

MMP Research and Industrial Applications


Quantification in Dairy and Palm Oil Matrices

MMP is a component of butterfat and is relevant to palm oil TAG composition [1][2]. For accurate quantification of this specific TAG in complex food or biological samples, the procurement of an MMP reference standard (CAS 60138-13-8) along with its deuterated analog (MMP-d5) is essential. This approach enables stable isotope dilution LC-MS/MS, correcting for matrix effects and ensuring high analytical precision, which is not achievable with general TAG mixtures or mismatched internal standards .

Lipase Regiospecificity Profiling

The asymmetric structure of MMP, with C14:0 at sn-1/sn-2 and C16:0 at sn-3, makes it an ideal, well-defined substrate for characterizing the regio- and stereospecificity of lipases like pancreatic and lipoprotein lipase [3]. Researchers should prioritize this compound over simple TAGs (e.g., tripalmitin) because its positional specificity allows for the differentiation of enzyme attack at sn-1(3) versus sn-2 positions. The resulting kinetic data are directly interpretable, unlike experiments with undefined natural oils.

Lipid-Based Controlled-Release Design

Due to its predictable and sharp phase transition behavior, as inferred from its defined structure, MMP is a superior candidate for the lipid matrix in solid lipid nanoparticles (SLNs) or other controlled-release formulations . Its consistent melting profile ensures reproducible drug release kinetics triggered by temperature. Procurement of high-purity MMP (e.g., >99% ) is critical for this application, as even minor impurities from other TAGs can broaden the melting range and lead to batch-to-batch variability in performance.

Calorimetric and Rheological Reference Studies

MMP's well-defined thermophysical properties, including its specific heat capacity and viscosity, have been experimentally determined and validated against estimation models [2][4]. This positions MMP as a valuable reference compound for calibrating differential scanning calorimeters (DSC) or validating computational models for predicting the physical behavior of lipid mixtures. Researchers should select high-purity MMP from reputable vendors to ensure that their instrumental or theoretical benchmarks are based on a structurally pure and well-characterized material.

Application
Selection Property
Validation Focus
Quantification in dairy and palm oil matrices
Availability of matched deuterated internal standard (MMP-d5)
LC-MS/MS matrix-effect correction and analytical precision
Lipase regiospecificity profiling
Asymmetric sn-1/sn-2 C14:0 and sn-3 C16:0 configuration
Differentiation of enzyme attack at sn-1(3) vs. sn-2 positions
Lipid-based controlled-release design
Predictable and sharp single-melting endotherm
Reproducible drug release kinetics and batch-to-batch consistency
Calorimetric and rheological reference studies
Experimentally determined specific heat capacity and viscosity
Instrument calibration and computational model validation benchmarks
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